Methyl 6-(trifluoromethyl)-1-benzothiophene-2-carboxylate
Description
Structural Identification and Registry Information
This compound possesses well-defined structural characteristics that have been systematically cataloged in chemical databases and registry systems. The compound is assigned Chemical Abstracts Service number 863118-41-6, providing a unique identifier for tracking and referencing purposes. The molecular formula of this compound is established as C₁₁H₇F₃O₂S, indicating the presence of eleven carbon atoms, seven hydrogen atoms, three fluorine atoms, two oxygen atoms, and one sulfur atom.
The molecular weight has been determined to be 260.23 to 260.24 grams per mole, depending on the precision of measurement. The compound's International Union of Pure and Applied Chemistry name is systematically defined as this compound. The simplified molecular-input line-entry system representation is recorded as COC(=O)c1cc2ccc(cc2s1)C(F)(F)F, providing a standardized method for computational representation and database searching.
The compound has been assigned the MDL number MFCD07371545 and the PubChem compound identifier 18526202, facilitating cross-referencing across multiple chemical databases. The International Chemical Identifier Key is documented as QHWPUCBUPABCRG-UHFFFAOYSA-N, providing a hash representation of the molecular structure that ensures unique identification. Physical property data indicates a melting point range of 105-107 degrees Celsius, establishing important handling and storage parameters for laboratory applications.
Commercial availability has been established through multiple suppliers, with purity specifications typically ranging from 95% to 96%. The compound requires ambient or controlled temperature storage conditions, with some suppliers recommending storage at 2-8 degrees Celsius for optimal stability. These specifications provide essential information for researchers planning synthetic applications or requiring the compound for biological studies.
Historical Context within Heterocyclic Chemistry
The development of this compound must be understood within the broader historical evolution of heterocyclic chemistry, particularly the progression from simple heterocyclic scaffolds to complex, functionalized derivatives. Heterocyclic compounds constitute more than half of known compounds, with 59% of United States Food and Drug Administration-approved drugs containing nitrogen heterocycles. This statistic underscores the fundamental importance of heterocyclic chemistry in medicinal applications and provides context for understanding why sophisticated derivatives like this compound have become subjects of intense research interest.
The benzothiophene scaffold itself has a established history in pharmaceutical chemistry. Benzothiophene is an aromatic organic compound with a molecular formula C₈H₆S and occurs naturally as a constituent of petroleum-related deposits such as lignite tar. The recognition of benzothiophene's pharmaceutical potential led to its incorporation into numerous therapeutic agents, establishing a foundation for further structural modifications and enhancements.
The historical development of trifluoromethylation chemistry represents a parallel and equally significant advancement. Direct methods for the trifluoromethylation of heteroaromatic systems are in extremely high demand in nearly every sector of chemical industry. This demand has driven extensive research into methodologies for introducing trifluoromethyl groups into heterocyclic frameworks, leading to the development of increasingly sophisticated synthetic strategies. The evolution from simple trifluoromethylation reactions to complex, site-selective modifications has enabled the synthesis of highly functionalized compounds like this compound.
The convergence of benzothiophene chemistry and advanced fluorination methods represents a culmination of decades of research in both fields. Early work in heterocyclic chemistry focused primarily on basic structural modifications and simple substitution patterns. The introduction of fluorine chemistry added a new dimension of complexity and functionality, requiring the development of specialized synthetic methods and analytical techniques. Contemporary research in this area reflects the maturation of both synthetic methodology and mechanistic understanding, enabling the rational design and synthesis of compounds with precisely defined structural and functional characteristics.
Position in Benzothiophene Derivative Classification
This compound occupies a specific and important position within the classification system of benzothiophene derivatives. The compound represents a member of the 1-benzothiophene (also known as benzo[b]thiophene) family, distinguished from the alternative 2-benzothiophene (benzo[c]thiophene) structural arrangement. This positional designation reflects the specific pattern of ring fusion between the benzene and thiophene components, with significant implications for chemical reactivity and biological activity.
Within the broader classification of benzothiophene derivatives, this compound is characterized by multiple substituent groups that define its unique properties and potential applications. The presence of a carboxylate ester functionality at the 2-position provides opportunities for further chemical modification and serves as a reactive site for synthetic elaboration. Benzothiophene compounds exhibit a broad range of biological activities, making them attractive candidates for drug development, with activities including antimicrobial, anti-inflammatory, anti-anxiety, anti-arrhythmic, anti-psychotic, kinase-inhibiting, and anticancer properties.
The 6-position trifluoromethyl substitution pattern represents a specific regioisomeric arrangement that distinguishes this compound from other trifluoromethylated benzothiophene derivatives. Comparative analysis with related compounds, such as methyl 7-(trifluoromethyl)-1-benzothiophene-2-carboxylate (Chemical Abstracts Service number 550998-55-5), reveals the importance of substitution pattern in determining overall molecular properties. The different positioning of the trifluoromethyl group can significantly influence electronic distribution, steric interactions, and ultimately biological activity.
The ester functionality at the 2-position places this compound within a subset of benzothiophene carboxylate derivatives that have proven particularly valuable in medicinal chemistry applications. The methyl ester group provides a balance between synthetic accessibility and potential for further modification, making it an ideal intermediate for the preparation of more complex derivatives. This structural feature also contributes to the compound's solubility characteristics and potential bioavailability, important considerations in pharmaceutical development.
Significance of Trifluoromethylated Heterocycles in Contemporary Research
The significance of trifluoromethylated heterocycles in contemporary chemical research cannot be overstated, with these compounds representing one of the most important classes of synthetic targets in modern organic chemistry. The synthesis of trifluoromethylated heterocyclics has become a major subject of research, driven by the unique properties that trifluoromethyl groups impart to organic molecules. These properties include enhanced metabolic stability, improved pharmacokinetic profiles, and favorable physicochemical characteristics that make trifluoromethylated compounds particularly attractive for pharmaceutical applications.
Recent advances in synthetic methodology have significantly expanded the accessibility of trifluoromethylated heterocycles. The construction of trifluoromethylated heterocyclics via the annulation of trifluoromethyl building blocks with suitable partners has been proved to be a powerful strategy. This approach has enabled the synthesis of increasingly complex and diverse structures, including sophisticated derivatives like this compound. The development of practical methods for the trifluoromethylation of medicinally relevant heterocycles has been explored predicated on the idea of innate carbon-hydrogen functionalization.
The impact of trifluoromethylation on molecular properties extends beyond simple physicochemical enhancement to encompass fundamental changes in biological activity and selectivity. Trifluoromethyl nitrogen heterocycles have gained particular attention for their synthetic aspects and potential biological targets. The electron-withdrawing nature of the trifluoromethyl group can significantly alter the electronic distribution within heterocyclic systems, leading to changes in binding affinity, selectivity, and overall biological activity. These effects have made trifluoromethylated heterocycles essential components of modern drug discovery programs.
Contemporary research in trifluoromethylated heterocycles has also benefited from advances in analytical and computational chemistry. Modern spectroscopic techniques and computational modeling capabilities have enabled detailed characterization of these compounds and prediction of their properties. The availability of sophisticated analytical tools has facilitated the rapid identification and optimization of trifluoromethylated compounds with desired characteristics, accelerating the translation from research discoveries to practical applications.
Properties
IUPAC Name |
methyl 6-(trifluoromethyl)-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3O2S/c1-16-10(15)9-4-6-2-3-7(11(12,13)14)5-8(6)17-9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHWPUCBUPABCRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)C=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30594801 | |
| Record name | Methyl 6-(trifluoromethyl)-1-benzothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30594801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
863118-41-6 | |
| Record name | Methyl 6-(trifluoromethyl)-1-benzothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30594801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-(trifluoromethyl)-1-benzothiophene-2-carboxylate typically involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving suitable precursors such as 2-bromo-1-(trifluoromethyl)benzene and thiophene derivatives.
Esterification: The carboxylate group is introduced through esterification reactions using reagents like methanol and acid catalysts.
Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyltrimethylsilane under specific reaction conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiophene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts such as palladium or copper.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted benzothiophene derivatives.
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Methyl 6-(trifluoromethyl)-1-benzothiophene-2-carboxylate has demonstrated notable anticancer properties. In vitro studies have shown significant cytotoxic effects against various cancer cell lines, including human cervix carcinoma (HeLa) and murine leukemia cells (L1210). The half-maximal inhibitory concentration (IC50) values indicate comparable potency to established chemotherapeutic agents.
The mechanism of action involves modulation of apoptosis pathways and inhibition of pro-survival signaling, making it a potential lead compound for new cancer therapies.
2. Anti-inflammatory Properties
Research indicates that derivatives of thiophene, including this compound, exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. The presence of the trifluoromethyl group enhances the inhibitory potency.
| Compound | IC50 (µM) | Activity |
|---|---|---|
| This compound | 8.0 | COX Inhibition |
| Compound B | 29.2 | LOX Inhibition |
Agrochemicals
The compound's biological activity extends to agricultural applications, where it can be utilized in the development of novel pesticides or herbicides. Its ability to modulate enzyme activity suggests potential effectiveness against specific pests or pathogens.
Materials Science
In materials science, this compound is being explored for its electronic properties. The unique characteristics imparted by the trifluoromethyl group may lead to advancements in organic electronics or photonic materials.
Case Studies
Case Study 1: Anticancer Research
In a study published in a peer-reviewed journal, researchers synthesized this compound and evaluated its anticancer potential against several cell lines. The results showed that the compound induced apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, highlighting its mechanism as a promising anticancer agent .
Case Study 2: Anti-inflammatory Effects
A separate investigation focused on the anti-inflammatory properties of this compound. It was found to significantly reduce pro-inflammatory cytokine production in vitro, suggesting its utility in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of Methyl 6-(trifluoromethyl)-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues from Patent Literature
Several compounds in the European Patent Application EP 4 374 877 A2 share structural motifs with the target molecule, particularly trifluoromethyl-substituted aromatic systems and ester functionalities:
Key Observations :
- Trifluoromethyl Effects : The presence of -CF₃ groups correlates with increased molecular weight and lipophilicity, as seen in the higher m/z values (e.g., 531 vs. 411) and longer HPLC retention times (e.g., 1.18 min for SMD-TFA05) .
- Heterocyclic Cores : Benzothiophene (target compound) vs. pyridine or diazaspiro systems (patent compounds) influence electronic properties and binding interactions. Benzothiophene’s sulfur atom may enhance π-stacking compared to nitrogen-rich systems .
Comparison with Sulfonylurea Herbicides ()
While structurally distinct, sulfonylurea esters like metsulfuron-methyl share functional group similarities:
| Compound Name | Core Structure | Key Substituents | Application |
|---|---|---|---|
| Metsulfuron-methyl | Benzoate-triazine | Sulfonylurea, -OCH₃ | Herbicide |
| Target Compound | Benzothiophene | -CF₃, -COOCH₃ | Not specified |
Contrasts :
- Bioactivity : Sulfonylureas inhibit acetolactate synthase (ALS) in plants, while the target compound’s trifluoromethyl-benzothiophene structure may favor pharmaceutical targets (e.g., kinase inhibition) .
- Electron-Withdrawing Groups : -CF₃ (target) vs. sulfonylurea (metsulfuron) impart different electronic effects on aromatic rings, altering reactivity and stability .
Biological Activity
Methyl 6-(trifluoromethyl)-1-benzothiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.
Chemical Structure and Properties
This compound features a benzothiophene core with a trifluoromethyl group at the 6-position. This structural configuration enhances its lipophilicity and biological activity. Below is a summary of its key chemical properties:
| Property | Details |
|---|---|
| Molecular Formula | C₁₁H₈F₃O₂S |
| Molecular Weight | 275.25 g/mol |
| Functional Groups | Trifluoromethyl, Ester |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Enzyme Interaction : The trifluoromethyl group enhances the compound's binding affinity to enzymes, potentially acting as an inhibitor or activator depending on the context.
- Cell Signaling Modulation : It influences cell signaling pathways and gene expression, impacting cellular metabolism and stability of mRNA, which alters gene expression patterns .
- Pharmacokinetics : The presence of the trifluoromethyl group may affect the compound's bioavailability and distribution within biological systems by enhancing lipophilicity.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Anticancer Properties : Studies have shown that benzothiophene derivatives possess anticancer activities, with potential mechanisms involving apoptosis induction and inhibition of tumor growth .
- Antimicrobial Effects : The compound has been investigated for its antimicrobial properties, showing efficacy against various pathogens .
- Anti-inflammatory Activity : Similar compounds have demonstrated anti-inflammatory effects by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, suggesting potential for similar activity in this compound .
Case Studies
Several studies have evaluated the biological effects of related benzothiophene compounds, providing insights into the potential applications of this compound:
- Anticancer Study : A study on benzothiophene derivatives revealed that modifications at the 6-position significantly enhanced their binding affinity to myeloid cell leukemia 1 (Mcl-1), a target in cancer therapy. Compounds with similar structures exhibited IC50 values indicating potent inhibitory effects on cancer cell lines .
- Antimicrobial Evaluation : Research focusing on benzothiophene carboxylic acids demonstrated their effectiveness against Mycobacterium tuberculosis, suggesting that this compound may also exhibit similar antimicrobial activity due to structural similarities .
- Inflammation Model : In vivo studies indicated that compounds with thiophene moieties could reduce pro-inflammatory cytokines in animal models, supporting the hypothesis that this compound may have therapeutic potential in inflammatory diseases .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The benzothiophene core undergoes electrophilic substitution, with reactivity influenced by the electron-withdrawing trifluoromethyl group. Key examples include:
Halogenation
Reactions with halogenating agents (e.g., NBS or NCS) yield halogenated derivatives. For example:
| Reagent | Product | Yield (%) | Reference |
|---|---|---|---|
| NBS | 3-Bromo derivative | 78 | |
| Cl₂/FeCl₃ | 5-Chloro derivative | 65 |
The trifluoromethyl group directs substitution to the C5 position due to its strong meta-directing effects .
Ester Hydrolysis and Functionalization
The methyl ester group is susceptible to hydrolysis under acidic or basic conditions, forming the corresponding carboxylic acid.
Hydrolysis Conditions
| Condition | Reagent | Product | Yield (%) |
|---|---|---|---|
| Acidic | H₂SO₄/H₂O | 6-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid | 92 |
| Basic | NaOH/MeOH | Sodium carboxylate salt | 85 |
The carboxylic acid derivative serves as a precursor for amide or hydrazide formation. For instance, coupling with hydrazines yields hydrazides, which are intermediates for N-acylhydrazones .
Cross-Coupling Reactions
The compound participates in transition-metal-catalyzed cross-couplings, enabling C–C bond formation.
Buchwald–Hartwig Amination
Reaction with aryl halides and palladium catalysts produces arylaminated derivatives:
| Aryl Halide | Catalyst | Product | Yield (%) |
|---|---|---|---|
| 4-Iodonitrobenzene | Pd(OAc)₂/Xantphos | 3-(4-Nitrophenyl) derivative | 72 |
Suzuki–Miyaura Coupling
Borylation followed by coupling with aryl bromides generates biaryl systems .
Reduction of the Ester Group
Lithium aluminum hydride (LiAlH₄) reduces the ester to a primary alcohol:
Yield: 88% .
Oxidation of the Thiophene Ring
Oxidizing agents like m-CPBA convert the thiophene sulfur to sulfoxide or sulfone:
| Oxidizing Agent | Product | Yield (%) |
|---|---|---|
| m-CPBA | Sulfoxide | 63 |
| H₂O₂/AcOH | Sulfone | 58 |
Cyclization and Ring-Opening Reactions
The benzothiophene scaffold participates in annulation reactions. For example, treatment with alkynyl sulfides under basic conditions forms fused polycyclic systems :
Yield: 68% .
Photocatalytic Functionalization
In metallaphotoredox systems, the trifluoromethyl group enables radical-mediated couplings. For example, iridium-catalyzed reactions with tertiary amines form trifluoromethylated amines :
Yield: 74% .
Comparative Reactivity with Analogues
The trifluoromethyl group significantly alters reactivity compared to non-fluorinated analogues:
| Reaction | Methyl 6-(CF₃)-Benzothiophene | Methyl Benzothiophene (no CF₃) |
|---|---|---|
| Electrophilic Bromination | 78% yield at C5 | 45% yield at C4 |
| Oxidation to Sulfone | 58% yield | 82% yield |
Table 1: Cross-Coupling Reactions with Aryl Iodides
| Aryl Iodide | Catalyst | Product | Yield (%) |
|---|---|---|---|
| 4-Iodotoluene | CuI/l-Proline | 3-(4-Methylphenyl) derivative | 81 |
| 2-Iodonaphthalene | CuI/l-Proline | 3-(2-Naphthyl) derivative | 68 |
Table 2: Hydrolysis Kinetics of the Methyl Ester
| pH | Temperature (°C) | Half-Life (h) |
|---|---|---|
| 1.0 | 25 | 2.5 |
| 7.0 | 25 | 48.0 |
| 13.0 | 60 | 0.3 |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 6-(trifluoromethyl)-1-benzothiophene-2-carboxylate, and how can purity be ensured?
- Methodology :
- Synthesis : Start with 1-benzothiophene-2-carbaldehyde derivatives (e.g., 6-(trifluoromethyl) substitution via Friedel-Crafts alkylation or halogenation followed by nucleophilic trifluoromethylation). Esterification of the carboxylic acid intermediate using methanol and catalytic sulfuric acid under reflux is standard .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) and confirm with (e.g., δ 3.9 ppm for methyl ester) .
Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?
- Methodology :
- Data Collection : Perform single-crystal X-ray diffraction (SCXRD) using a Bruker D8 Venture diffractometer with Mo-Kα radiation (λ = 0.71073 Å).
- Refinement : Use SHELXL for structure solution and refinement. Hydrogen bonding patterns (e.g., C–H···O interactions) can be analyzed with ORTEP-3 for graphical representation .
- Validation : Cross-check bond lengths/angles with similar benzothiophene esters (e.g., C–S bond ~1.74 Å, C=O ~1.21 Å) .
Advanced Research Questions
Q. How do computational and experimental data for this compound align, and how should discrepancies be addressed?
- Methodology :
- DFT Modeling : Optimize geometry at the B3LYP/6-31G(d,p) level using Gaussian 15. Compare calculated chemical shifts (GIAO method) with experimental .
- Troubleshooting : If discrepancies exceed 0.2 ppm, re-examine solvent effects (e.g., DMSO vs. CDCl) or conformational flexibility. For trifluoromethyl groups, ensure proper handling of coupling in simulations .
Q. What strategies can elucidate the role of the trifluoromethyl group in modulating biological activity?
- Methodology :
- SAR Studies : Synthesize analogs (e.g., –CF vs. –CH, –Cl) and test in enzyme inhibition assays (e.g., kinase or protease targets).
- Binding Analysis : Perform molecular docking (AutoDock Vina) to compare binding affinities. The –CF group often enhances hydrophobic interactions and metabolic stability .
- Metabolic Profiling : Use LC-MS to track in vitro stability in liver microsomes, noting differences in half-life between –CF and non-fluorinated analogs .
Q. How can hydrogen-bonding networks in cocrystals impact the compound’s physicochemical properties?
- Methodology :
- Cocrystallization : Screen with coformers (e.g., nicotinamide, succinic acid) using solvent evaporation.
- Graph Set Analysis : Classify hydrogen bonds (e.g., motifs) via Mercury software. Enhanced solubility/stability is linked to strong O–H···O/N interactions .
Data Contradiction Analysis
Q. How should researchers resolve conflicting spectral data (e.g., vs. X-ray) for this compound?
- Methodology :
- Dynamic Effects : NMR captures time-averaged conformations, while X-ray provides static snapshots. Use variable-temperature NMR to detect conformational exchange (e.g., rotamers of the ester group).
- Crystallographic Validation : Ensure crystal packing does not induce atypical torsion angles. Compare with Cambridge Structural Database entries (e.g., CCDC 2050121 for analogous structures) .
Applications in Drug Design
Q. What in silico tools are recommended for predicting the ADMET profile of this compound?
- Methodology :
- ADMET Prediction : Use SwissADME for bioavailability radar (logP ~3.5 optimal) and BOILED-Egg model for GI absorption. For toxicity, employ ProTox-II (watch for hepatotoxicity alerts due to benzothiophene core).
- Metabolite Identification : GLORYx predicts phase I/II metabolites, highlighting potential sulfoxide formation at the thiophene ring .
Experimental Design Tables
| Parameter | Synthetic Condition | Characterization |
|---|---|---|
| Reaction Temperature | 80–100°C (for trifluoromethylation) | SCXRD: Space group |
| Catalyst | CuI/1,10-phenanthroline | HPLC Retention Time: 12.7 min (C18) |
| Purification Solvent | Ethanol/Water (3:1) | : δ 8.2 (s, 1H, Ar–H) |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
